Sch 42495

Overview

Description

SCH-42495: is an orally active neutral metalloendopeptidase (NEP) inhibitor. It exhibits antihypertensive effects and is the ethyl ester prodrug of SCH-42354 . NEP, also known as CD10, plays a crucial role in regulating peptide levels by cleaving them. Now, let’s explore its preparation methods, chemical reactions, research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

The synthetic route for SCH-42495 involves converting it from its precursor, SCH-42354 . The latter selectively inhibits the hydrolysis of leu-enkephalin and atrial natriuretic factor (ANF) in vitro . Industrial production methods may vary, but the oral ethyl ester form facilitates its administration.

Chemical Reactions Analysis

Reactions: likely undergoes various reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For instance

Major Products: Hydrolysis yields the active form of , which inhibits NEP.

Scientific Research Applications

Cardiovascular Research

SCH 42495 has demonstrated significant antihypertensive effects, making it valuable for studying blood pressure regulation. It inhibits the hydrolysis of peptides involved in blood pressure control, particularly atrial natriuretic factor (ANF), which plays a crucial role in fluid balance and blood pressure modulation. Studies have shown that this compound effectively reduces blood pressure in hypertensive models by delaying the catabolism of ANF, thereby enhancing its biological activity.

Pulmonary Hypertension

Research indicates that this compound can reduce pulmonary vascular remodeling and ventricular hypertrophy in hypoxic rat models. This suggests its potential utility in treating pulmonary hypertension, a condition characterized by elevated blood pressure in the pulmonary arteries.

Heart Failure Management

Given its mechanism of action as a neutral endopeptidase inhibitor, this compound may also be beneficial in managing heart failure. By potentiating the effects of natriuretic peptides, it could improve outcomes for patients with heart failure, particularly those with preserved ejection fraction.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound have been studied to understand its bioavailability and metabolic pathways. It is metabolized to its active form, SCH 42354, which is responsible for its pharmacological effects. Understanding these pathways is critical for optimizing dosing regimens and therapeutic efficacy .

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds that also target similar pathways:

| Compound Name | Type | Key Features |

|---|---|---|

| SCH 42354 | Neutral Endopeptidase Inhibitor | Parent compound; less active than this compound |

| (R)-SCH 42495 | Enantiomer | Less active enantiomer; potential for stereoselectivity studies |

| Sacubitril | Neprilysin Inhibitor | Used in heart failure treatment; combines with valsartan for enhanced effect |

| Omapatrilat | Dual Endopeptidase Inhibitor | Inhibits neprilysin and angiotensin-converting enzyme; broader action on cardiovascular system |

This compound stands out due to its specific mechanism as a neutral endopeptidase inhibitor, differentiating it from other compounds targeting different pathways involved in blood pressure regulation.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various experimental settings:

- Antihypertensive Studies : In a controlled study involving hypertensive rats, administration of this compound resulted in significant reductions in systolic blood pressure within hours of administration, demonstrating its rapid action as an antihypertensive agent .

- Pulmonary Hypertension Models : Another study highlighted its effectiveness in reducing right ventricular hypertrophy and pulmonary arterial pressure in hypoxic models, indicating potential applications in treating pulmonary hypertension.

- Pharmacokinetic Evaluations : Clinical pharmacokinetic studies have validated methods for measuring plasma concentrations of this compound and its metabolites, providing insights into its absorption and elimination profiles .

Mechanism of Action

Targets: inhibits NEP, preventing peptide degradation.

Pathways: By preserving peptides, it modulates signaling pathways related to blood pressure and vascular remodeling.

Comparison with Similar Compounds

Uniqueness: Highlight its distinct features compared to other NEP inhibitors.

Similar Compounds: While stands out, consider exploring related compounds like .

Biological Activity

SCH 42495 is a novel compound recognized primarily for its role as a neutral endopeptidase (NEP) inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the management of hypertension and related cardiovascular conditions.

This compound functions by inhibiting NEP, an enzyme responsible for the degradation of various peptides, including atrial natriuretic factor (ANF). By preventing the breakdown of ANF, this compound enhances its biological effects, which include vasodilation and natriuresis (the excretion of sodium in urine). This mechanism is crucial for its antihypertensive properties.

Pharmacokinetics and Dosage

In studies involving Dahl-S hypertensive rats, oral administration of this compound at doses ranging from 1 to 10 mg/kg resulted in significant reductions in blood pressure. The observed hypotensive effects were comparable to those induced by ANF itself. Notably, the compound did not cause an increase in heart rate, suggesting a selective action on blood pressure regulation without significant cardiovascular side effects .

Efficacy in Animal Models

Research has demonstrated that this compound significantly elevates plasma levels of ANF and cGMP (cyclic guanosine monophosphate), indicating enhanced biological activity of these mediators. In normotensive rats, doses of 3 to 30 mg/kg increased plasma ANF levels and delayed its clearance, further supporting the role of this compound as an effective NEP inhibitor .

Table 1: Effects of this compound on Blood Pressure in Dahl-S Hypertensive Rats

| Dose (mg/kg) | Blood Pressure Reduction (mm Hg) | Heart Rate Change |

|---|---|---|

| 1 | 22 ± 6 | No change |

| 3 | 43 ± 7 | No change |

| 10 | 62 ± 12 | No change |

Long-term Effects

Chronic administration of this compound has shown promise in reducing pulmonary vascular remodeling and ventricular hypertrophy in hypoxic conditions, highlighting its potential beyond mere antihypertensive effects. These findings suggest that this compound may have beneficial implications in treating pulmonary hypertension and heart failure .

Clinical Relevance

A double-blind, placebo-controlled study assessed the tolerability and pharmacodynamics of a related dual ACE-NEP inhibitor but also provided insights relevant to this compound. The study highlighted the importance of NEP inhibition in managing hypertension effectively while maintaining patient safety .

Comparative Studies

Comparative analysis with other NEP inhibitors has shown that this compound possesses a favorable profile in terms of potency and selectivity. For instance, it has been shown to have an IC50 value for NEP inhibition comparable to other leading compounds in this class .

Summary of Findings

- Antihypertensive Effects : Significant reductions in blood pressure observed across multiple studies.

- Enhanced ANF Activity : Increased plasma levels and prolonged activity of ANF due to NEP inhibition.

- Potential for Broader Applications : Efficacy noted in conditions such as pulmonary hypertension.

Properties

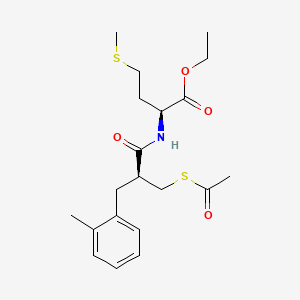

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQXPUMRSJGLSF-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1C)CSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136511-43-8 | |

| Record name | Sch 42495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136511438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH-42495 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M0J9X6YEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.